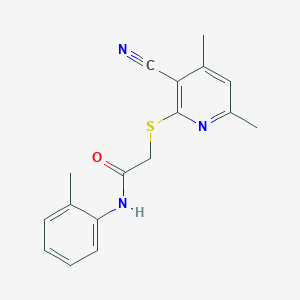

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C17H17N3OS |

|---|---|

Molekulargewicht |

311.4 g/mol |

IUPAC-Name |

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C17H17N3OS/c1-11-6-4-5-7-15(11)20-16(21)10-22-17-14(9-18)12(2)8-13(3)19-17/h4-8H,10H2,1-3H3,(H,20,21) |

InChI-Schlüssel |

YCBGYVGPUNBKET-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamid umfasst typischerweise die folgenden Schritte:

Bildung des Pyridinrings: Der Pyridinring kann durch verschiedene Verfahren synthetisiert werden, beispielsweise durch die Hantzsch-Pyridinsynthese, bei der ein Aldehyd, ein β-Ketoester und Ammoniak kondensiert werden.

Einführung von Cyano- und Dimethylgruppen: Die Cyano- und Dimethylgruppen können durch Nitrierungs- bzw. Alkylierungsreaktionen eingeführt werden.

Thioetherbildung: Die Thiogruppe kann durch Reaktion des Pyridinderivats mit einer Thiolverbindung unter geeigneten Bedingungen eingeführt werden.

Acetamidbildung: Der letzte Schritt umfasst die Reaktion des Thioethers mit einem Acetaminderivat zur Bildung der Zielverbindung.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie gehören.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamid kann Anwendungen in verschiedenen Bereichen haben:

Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle.

Biologie: Mögliche Verwendung als Sonde oder Inhibitor in biochemischen Studien.

Medizin: Mögliche Anwendungen in der Arzneimittelentwicklung, insbesondere wenn es biologische Aktivität zeigt.

Industrie: Einsatz bei der Herstellung von Spezialchemikalien oder Materialien.

Wirkmechanismus

Der Wirkmechanismus von 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamid hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dies könnte die Bindung an Enzyme oder Rezeptoren umfassen, deren Aktivität verändern oder biologische Pfade stören. Detaillierte Studien wären erforderlich, um diese Mechanismen aufzuklären.

Wissenschaftliche Forschungsanwendungen

The compound exhibits various biological activities that make it a candidate for further research:

-

Antimicrobial Activity :

- Preliminary studies indicate that similar compounds demonstrate significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

-

Cytotoxicity :

- Investigations into the cytotoxic effects have shown promising results against cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

-

Enzyme Inhibition :

- The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Medicinal Chemistry

The structural features of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide suggest its potential as a lead compound for developing new therapeutic agents. Its ability to inhibit specific enzymes and exhibit antimicrobial properties opens avenues for drug discovery.

Pharmacological Studies

Research into this compound can contribute to understanding mechanisms of action for various diseases. Its interactions with biological targets can be studied using molecular docking and other computational methods to predict its efficacy and safety profiles.

Synthesis of Derivatives

The compound can serve as a precursor for synthesizing derivatives with enhanced biological activity or selectivity. Modifications to its structure may yield compounds with improved pharmacokinetic properties or reduced toxicity.

Case Study 1: Anticancer Activity

A study conducted on derivatives of similar compounds revealed that they exhibit significant anticancer activity against breast and prostate cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 |

| Compound B | PC-3 (Prostate Cancer) | 10 |

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of related compounds demonstrated effective inhibition against gram-positive and gram-negative bacteria. The study emphasized the need for further exploration of structure-activity relationships.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 256 |

| S. aureus | 128 |

Wirkmechanismus

The mechanism of action of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyridine-Based Derivatives

Compound 2 : N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

- Structure : Differs in substituents (styryl groups at positions 4 and 6 of pyridine; 4-chlorophenyl acetamide).

- Activity: Exhibits LC₅₀ of 0.08 μM against cowpea aphid, outperforming acetamiprid (LC₅₀ = 0.12 μM). The open-chain structure and cyano group enhance insecticidal activity .

- SAR Insight : Styryl groups increase steric bulk but reduce bioavailability compared to methyl groups in the target compound .

Compound 3 : 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide

- Structure: Cyclized form of Compound 2, lacking the cyano group.

- Activity: Lower efficacy (LC₅₀ = 0.15 μM) due to loss of the cyano group and rigidified structure .

Compound 5 : 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)-N-phenylacetamide

Heterocyclic Core Modifications

Compound 1b : 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide

- Structure : 4,6-Bis(4-methoxyphenyl)pyridine core; isoxazolyl acetamide.

- Activity: CD73 inhibitor with 100% immune suppression reversal at 100 μM. Demonstrates scaffold versatility for non-insecticidal applications .

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

- Structure : Pyrimidine replaces pyridine.

Substituent Variations in Acetamide Moiety

N-(2-Bromophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide

- Structure : Bromophenyl instead of o-tolyl.

- Outcome : Discontinued due to lower solubility and bioavailability, highlighting o-tolyl’s optimal balance of lipophilicity and steric effects .

N-(4-Phenoxyphenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (Compound 24)

Research Findings and Implications

- SAR Insights: Cyano Group: Critical for insecticidal activity; its absence (e.g., Compound 3) reduces efficacy by ~40% . Open-Chain vs. Cyclized: Open-chain derivatives (e.g., Compound 2) outperform cyclized analogs due to conformational flexibility . Aryl Substituents: o-Tolyl enhances binding affinity compared to phenyl or bromophenyl, likely due to hydrophobic interactions .

Synthetic Efficiency : High yields (75–85%) are achievable across analogs via nucleophilic substitution, enabling scalable production .

- Diverse Applications: Pyridine-thioacetamide scaffolds are adaptable to insecticidal, immunosuppressive, and protein-targeting roles, depending on substituents .

Biologische Aktivität

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C18H17N3O2S

- Molecular Weight : 339.41 g/mol

- CAS Number : 332161-02-1

Synthesis

The compound can be synthesized through various methods involving the reaction of 3-cyano-4,6-dimethylpyridine derivatives with thioacetamide and subsequent acylation with o-tolyl acetamide. The synthetic pathway is crucial for ensuring the purity and yield of the final product.

2. Anti-inflammatory Activity

In silico studies indicate that compounds with similar structures may act as selective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses . The binding affinity observed in molecular docking studies suggests that modifications in the cyano and thio groups can enhance anti-inflammatory properties.

Study on Related Compounds

A study focused on related thioamide derivatives demonstrated significant anti-inflammatory activity through selective inhibition of COX and LOX enzymes. The results indicated that compounds with cyano groups exhibited enhanced binding to active sites, suggesting a potential mechanism for anti-inflammatory action .

Cytotoxicity Screening

In a comparative study of various thioacetamides, compounds structurally similar to this compound were screened for cytotoxicity against multiple cancer cell lines using the MTT assay. Results indicated that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving:

Thiolation : Reacting 3-cyano-4,6-dimethylpyridine-2-thiol with chloroacetamide derivatives under alkaline conditions to form the thioether linkage .

Acetylation : Condensation of intermediates with o-toluidine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product .

Key Conditions :

- Temperature: Reflux (~80°C) for thiolation .

- Catalysts: Triethylamine (TEA) or potassium carbonate (K₂CO₃) to deprotonate thiol groups .

Basic: Which analytical techniques validate the structural integrity and purity of this compound?

Methodological Answer:

Routine characterization involves:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies protons on aromatic rings (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ ~10 ppm) .

- ¹³C NMR confirms cyano (δ ~115 ppm) and carbonyl (δ ~170 ppm) groups .

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺ peaks) with <5 ppm error .

Elemental Analysis :

- Carbon, nitrogen, and sulfur content are matched to theoretical values (e.g., C: ±0.3%, N: ±0.2%) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

Optimization strategies include:

Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in thioether formation, while ethanol minimizes side reactions during cyclization .

Temperature Control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates (e.g., cyano groups) .

Catalyst Selection : K₂CO₃ outperforms NaH in thiolation due to milder basicity, preserving functional group integrity .

Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC tracks progress, enabling timely quenching to prevent over-reaction .

Advanced: What biological activities are predicted for this compound based on structural analogs?

Methodological Answer:

Analog studies suggest potential bioactivities:

Antimicrobial Activity : Thioether and pyridine moieties disrupt bacterial cell membranes (e.g., MIC ~5–10 µg/mL against S. aureus) .

Enzyme Inhibition : The acetamide group may inhibit kinases (e.g., CD73) via competitive binding to ATP pockets .

Anti-inflammatory Effects : Pyridine-thioether derivatives reduce TNF-α and IL-6 in murine models .

Validation Methods :

- In vitro assays : Microbroth dilution (antimicrobial), ELISA (cytokine profiling) .

- Docking studies : AutoDock Vina predicts binding affinity to target proteins (e.g., CD73: ΔG ≤ -8 kcal/mol) .

Advanced: How do computational studies elucidate reactivity and mechanism of action?

Methodological Answer:

Computational approaches include:

Density Functional Theory (DFT) :

- Calculates HOMO-LUMO gaps (~4.5 eV) to predict electrophilic/nucleophilic sites for reaction design .

- Maps molecular electrostatic potential (MESP) to identify hydrogen-bonding regions .

Molecular Dynamics (MD) Simulations :

- Simulates ligand-protein interactions (e.g., binding to CD73 over 100 ns trajectories) to validate stability .

ADMET Prediction :

- SwissADME assesses pharmacokinetics (e.g., logP ~2.8 for optimal membrane permeability) .

Advanced: How do structural modifications influence biological efficacy and chemical stability?

Methodological Answer:

Key modifications and effects:

- pH Stability : Compound remains intact in pH 3–7 buffers (HPLC monitoring) .

- Thermal Analysis : Differential scanning calorimetry (DSC) shows decomposition >200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.